![molecular formula C10H19NO4 B1603712 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid CAS No. 94994-39-5](/img/structure/B1603712.png)
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid
Overview
Description
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid, also known as 4-BOC-MBA, is an organic compound with a molecular weight of 228.27 g/mol. It is a white crystalline solid with a melting point of 81°C and a boiling point of 170°C. 4-BOC-MBA is a derivative of the amino acid L-valine and is used in a variety of scientific and industrial applications. It can be used as a reagent for the synthesis of peptides, as a catalyst in organic reactions, and as a stabilizer in pharmaceuticals. In addition, 4-BOC-MBA has been used in the development of new drugs, such as anticancer agents, and as a model compound for the study of enzyme-catalyzed reactions.
Scientific Research Applications
Synthesis and Polymerization
A study by (Gao, Sanda, & Masuda, 2003) explored the synthesis and polymerization of amino acid-derived acetylene monomers, including N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide. The research focused on analyzing the properties of polymers formed from these monomers.
Quantitative Analysis
Ehrlich-Rogozinski (1974) developed a method for quantitatively cleaving the tert-butyloxycarbonyl group from N-blocked amino acids and peptides (Ehrlich-Rogozinski, 1974).
Medicinal Chemistry
The synthesis and characterization of (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, including 3-{η(6)-(1, 2, 3, 4-tetrahydro-1-endo/exo-methyl-2-oxonaphthalen-1-yl)-tricarbonylchromium(0)}propanoic acid, were reported by (Patra, Merz, & Metzler‐Nolte, 2012). These compounds have potential applications in medicinal chemistry.
Preparation of Enantiomerically Pure Compounds
Zimmermann and Seebach (1987) described the preparation of novel electrophilic building blocks for synthesizing enantiomerically pure compounds (EPCs), using tert-butyloxycarbonyl as a key component (Zimmermann & Seebach, 1987).
Asymmetric Hydrogenation
Kubryk and Hansen (2006) synthesized (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid 7a through asymmetric hydrogenation, showcasing its application in synthesizing beta-amino acid pharmacophores (Kubryk & Hansen, 2006).
Synthesis of Isotopomers
Bazewicz et al. (2011) synthesized N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester isotopomers for expanding the utility of the nitrile symmetric stretch vibration as a vibrational reporter (Bazewicz et al., 2011).
Molecular Docking and Structural Studies
Vanasundari et al. (2018) conducted molecular docking, vibrational, structural, electronic, and optical studies on derivatives of butanoic acid, exploring their potential biological activities and applications in pharmacology (Vanasundari et al., 2018).
Mechanism of Action
Target of Action
This compound might be a precursor or intermediate in the synthesis of more complex molecules, and its specific targets could depend on the final product .
Mode of Action
As a compound with a tert-butoxycarbonyl (Boc) protecting group, it might be involved in reactions where the Boc group is removed or transferred .
Biochemical Pathways
Compounds with boc groups are often used in peptide synthesis, where the boc group protects the amino group during reaction steps .
Pharmacokinetics
The compound’s bioavailability would depend on these properties, which are often determined experimentally .
Result of Action
As a potential intermediate in chemical synthesis, its effects would likely depend on the final products formed .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of 4-((tert-Butoxycarbonyl)(methyl)amino)butanoic acid. For instance, the compound is recommended to be stored in a dry room at normal temperature .
properties
IUPAC Name |
4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11(4)7-5-6-8(12)13/h5-7H2,1-4H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAKQDWAISFHCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
94994-39-5 | |
Record name | 4-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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